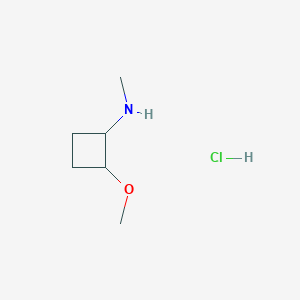

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTIRTUGQVRYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Stability of Cyclobutane vs. Cyclopentane Amines: A Mechanistic & Practical Guide

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and DMPK scientists. It prioritizes mechanistic depth, experimental rigor, and actionable decision-making frameworks.

Executive Summary: The Saturated Ring Dilemma

In modern drug discovery, increasing the fraction of

However, these rings are not metabolically equivalent. While cyclopentane amines often suffer from rapid, non-specific "zipper" hydroxylation, cyclobutane amines offer a unique "metabolic hardening" profile due to ring strain and orbital hybridization effects. This advantage comes with a caveat: the potential for oxidative ring opening via Single Electron Transfer (SET) mechanisms.[1]

This guide analyzes the physicochemical divergence between these two scaffolds, details their specific metabolic fates, and provides a self-validating experimental workflow to de-risk their inclusion in lead candidates.

Physicochemical Divergence: The Root of Metabolic Fate

To predict metabolism, we must first understand the ground-state electronic and conformational differences between the rings.

Ring Strain and Hybridization

Metabolic enzymes (CYP450) respond to electron density and bond strength. The high ring strain of cyclobutane alters the hybridization of its carbon atoms, distinct from the near-strainless cyclopentane.

| Feature | Cyclobutane Amine ( | Cyclopentane Amine ( | Impact on Metabolism |

| Ring Strain | ~26.3 kcal/mol | ~6.2 kcal/mol | |

| Conformation | Puckered ("Butterfly") | Envelope | |

| Bond Angles | ~88° (C-C-C) | ~108° (C-C-C) | |

| Hybridization | High s-character in C-C bonds | Near ideal | Critical: |

| Basicity (pKa) | ~9.8 - 10.0 | ~10.6 - 10.7 |

The "Thorpe-Ingold" Effect on Metabolism

Cyclobutanes exhibit a pronounced Thorpe-Ingold effect (gem-dimethyl effect). Substituents on a cyclobutane ring are forced apart more rigidly than on a cyclopentane. This often prevents the "induced fit" required for CYP450 heme iron access, effectively shielding the

Metabolic Pathways: Mechanisms & Liabilities

The metabolic divergence is sharp: Cyclopentanes undergo Hydrogen Atom Transfer (HAT) leading to hydroxylation, while Cyclobutanes resist HAT but risk Single Electron Transfer (SET) leading to ring opening.

Cyclopentane: The "Zipper" Oxidation

Cyclopentane rings are metabolically "soft." The flexible envelope conformation allows CYP enzymes to access multiple positions (

-

Mechanism: Standard HAT by Compound I (

). -

Outcome: Formation of mono- and di-hydroxy metabolites. The resulting alcohols are stable but increase polarity (

drop) and clearance ( -

Liability: High intrinsic clearance due to multiple sites of attack.

Cyclobutane: Resistance & Ring Scission

Cyclobutanes are often used to block metabolism. The C-H bonds are stronger, and the puckered shape discourages HAT. However, if the amine is directly attached to the ring, a specific liability emerges.

-

Mechanism (The SET Pathway):

-

Initiation: CYP oxidizes the nitrogen lone pair via SET, forming an aminium radical cation (

). -

Propagation: To relieve the 26 kcal/mol strain, the C-C bond adjacent to the nitrogen cleaves.

-

Fate: This forms a carbon-centered radical, which can either recombine (rare) or be trapped by oxygen/glutathione, leading to ring-opened aldehydes or reactive iminium species.

-

Visualization: Comparative Metabolic Pathways

Caption: Comparative metabolic fates. Cyclopentanes undergo standard hydroxylation (HAT), while cyclobutanes risk oxidative ring opening via Single Electron Transfer (SET) due to strain release.

Experimental Protocols: Self-Validating Systems

To evaluate these scaffolds, standard metabolic stability assays are insufficient. You must screen for Mechanism-Based Inhibition (MBI) and Reactive Metabolite Trapping .

Protocol: Differential Microsomal Stability & GSH Trapping

This protocol differentiates between simple clearance (cyclopentane) and reactive intermediate formation (cyclobutane).

Reagents:

-

System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

-

Cofactor: NADPH (1 mM).

-

Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) (for iminium ions). Note: KCN requires specific safety protocols.

-

Internal Standard: Tolbutamide (low turnover) and Verapamil (high turnover).

Workflow Steps:

-

Incubation (Phase 1):

-

Prepare two parallel plates: Plate A (Stability) and Plate B (Trapping) .

-

Plate A: Substrate (1 µM) + HLM + NADPH. Timepoints: 0, 15, 30, 60 min.

-

Plate B: Substrate (10 µM) + HLM + NADPH + GSH (5 mM) . Incubate 60 min.

-

-

Quenching:

-

Add ice-cold Acetonitrile containing Internal Standard (1:3 ratio).

-

Centrifuge at 4,000g for 20 min to precipitate proteins.

-

-

Analysis (LC-MS/MS):

-

Plate A: Monitor disappearance of parent. Calculate

and -

Plate B: Monitor formation of GSH adducts (Neutral Loss scan of 129 Da or Precursor Ion scan of m/z 272).

-

-

Self-Validation Logic (The "Check"):

-

If

(Plate A) is high AND GSH adducts (Plate B) are absent -

If

is low BUT GSH adducts are present -

If Time-Dependent Inhibition (TDI) shift is observed (

shifts with pre-incubation)

-

Visualization: The Screening Workflow

Caption: Self-validating workflow to distinguish between simple metabolic instability (clearance) and reactive metabolite formation (toxicity).

Strategic Recommendations

Based on the physicochemical and metabolic data, apply the following decision matrix:

-

Use Cyclobutane Amines When:

-

You need to lower lipophilicity (

) without introducing polarity. -

You need to block a metabolic "soft spot" observed in a cyclopentane or acyclic analog.

-

Mitigation: Ensure the amine is secondary or tertiary, or place a substituent (e.g., Fluorine) on the ring to electronically deactivate the SET mechanism.

-

-

Use Cyclopentane Amines When:

-

The ring is a scaffold for specific vector orientation (e.g., 1,3-cis substitution) and metabolic stability is not the primary failure mode.

-

You can afford to block the C3/C4 positions with Fluorine or Methyl groups to prevent "zipper" hydroxylation.

-

-

The "Safety" Substitution:

-

If a cyclobutane amine shows TDI (Time-Dependent Inhibition), switch to Bicyclo[1.1.1]pentane . This bioisostere mimics the cyclobutane geometry but lacks the specific orbital alignment required for the facile ring-opening radical pathway.

-

References

-

Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

-

Kuck, D. (2006). The diverse nature of the cyclobutane ring: a challenge for medicinal chemistry. Chemical Reviews. Link

-

Guengerich, F. P., et al. (1984). Oxidation of cyclopropylamines and cyclobutylamines by cytochrome P-450.[2] Mechanism-based inactivation.[1][2] Journal of Biological Chemistry. Link

-

Stepan, A. F., et al. (2011). Structural biology and chemistry of cytochrome P450-mediated metabolism of cyclobutane derivatives. Journal of Medicinal Chemistry. Link

-

Barnes-Seeman, D. (2013). The role of conformational restriction in medicinal chemistry. Current Topics in Medicinal Chemistry. Link

Sources

- 1. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 2. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutane Paradox: Strain Energy, Conformational Dynamics, and Synthetic Utility in Drug Discovery

[1]

Executive Summary

Cyclobutane represents a unique thermodynamic anomaly in organic chemistry.[1] With a ring strain energy (RSE) of 26.3 kcal/mol (110 kJ/mol), it is nearly as strained as cyclopropane (27.5 kcal/mol), yet it exhibits a kinetic stability profile closer to cyclopentane. This guide dissects the physicochemical drivers of this stability—specifically the "puckering" phenomenon—and provides a roadmap for exploiting cyclobutane motifs in medicinal chemistry as bioisosteres and conformational locks.

Part 1: Theoretical Framework of Strain

The Thermodynamic Landscape

Cyclobutane is often misunderstood as a "square" planar molecule.[2] If it were planar, the C-C-C bond angles would be 90°, creating significant Baeyer (angle) strain relative to the ideal tetrahedral angle of 109.5°.[3][4] However, a planar conformation would force all eight C-H bonds into a fully eclipsed arrangement, maximizing Pitzer (torsional) strain .

To resolve this conflict, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[2][5]

-

Puckering Angle: ~25–30° out of plane.

-

Consequence: This reduces torsional strain by partially staggering the C-H bonds, though it slightly increases angle strain (bond angles compress to ~88°).[2][4][6] The system accepts this trade-off to reach a global energy minimum.

Comparative Strain Data

The following table contextualizes cyclobutane within the cycloalkane series. Note the non-linear relationship between ring size and strain per methylene unit.[1]

| Cycloalkane | Total Strain (kcal/mol) | Strain per -CH₂- (kcal/mol) | Primary Strain Source | Conformation |

| Cyclopropane | 27.5 | 9.2 | Angle (60°) + Torsional | Planar (Rigid) |

| Cyclobutane | 26.3 | 6.6 | Torsional > Angle | Puckered (Dynamic) |

| Cyclopentane | 6.2 | 1.2 | Torsional | Envelope |

| Cyclohexane | 0.1 | ~0.0 | None | Chair |

Key Insight: Cyclobutane's reactivity is driven by the release of this ~26 kcal/mol potential energy. However, unlike cyclopropane, the activation energy barrier for ring opening is sufficiently high to allow cyclobutane derivatives to survive metabolic conditions, making them viable drug scaffolds.

Part 2: Reactivity Profile & Mechanistic Pathways

The Radical Clock

The kinetic instability of the cyclobutane ring is best illustrated by the ring-opening of the cyclobutylmethyl radical. This reaction is a standard "radical clock" used to time biological and chemical processes.

-

Mechanism:

-scission of the C-C bond to relieve ring strain. -

Rate Constant (

): -

Implication: While faster than unstrained alkyl radicals, it is slow enough that cyclobutane moieties often survive radical-based metabolic oxidations (e.g., P450 hydroxylation) intact, unless a specific pathway targets the ring-opening.

Photochemical Access: The [2+2] Cycloaddition

Thermal [2+2] cycloaddition is symmetry-forbidden (Suprafacial-Suprafacial interaction is antibonding). Therefore, synthesis almost exclusively relies on photochemical excitation.

The Mechanism:

-

Excitation: One alkene absorbs a photon (

), entering the Singlet excited state ( -

Intersystem Crossing (ISC): Conversion to the Triplet state (

) (often aided by a photosensitizer). -

Attack: The

alkene attacks the ground-state alkene ( -

Diradical Intermediate: Formation of a 1,4-diradical intermediate.

-

Ring Closure: Spin inversion and closure to form the cyclobutane.

Figure 1: Mechanistic flow of a photosensitized [2+2] cycloaddition. The 1,4-diradical intermediate is the critical species determining stereochemistry.

Part 3: Cyclobutane in Medicinal Chemistry[1][9]

The Gem-Dimethyl Bioisostere

The gem-dimethyl group (two methyls on one carbon) is a common motif to block metabolic spots or increase lipophilicity. However, it can introduce steric clashes.

-

The Switch: Replacing a gem-dimethyl group with a cyclobutane ring (spiro-fused) maintains the steric bulk and lipophilicity but "ties back" the methyl groups.

-

Benefit: This reduces the entropic penalty of binding (pre-organization) and often improves metabolic stability by removing the vulnerable methyl C-H bonds.

Conformational Restriction

Cyclobutane is used to rigidify peptide backbones. Incorporating cyclobutane amino acids (e.g., 1-aminocyclobutane-1-carboxylic acid) forces the peptide into specific secondary structures (helices or turns), improving receptor selectivity.

Notable Drugs:

-

Carboplatin: Contains a cyclobutane-1,1-dicarboxylate moiety. The ring strain modulates the leaving group ability of the carboxylate, making it less reactive (and less toxic) than Cisplatin.

-

Boceprevir: Uses a cyclobutane system to position the warhead for HCV protease inhibition.[9]

Part 4: Experimental Protocol

Protocol: Visible-Light Mediated [2+2] Cycloaddition

A robust, modern methodology for synthesizing cyclobutane scaffolds using standard lab equipment.

Objective: Synthesis of a bicyclic cyclobutane via intermolecular [2+2] cycloaddition of N-aryl maleimide and an alkene.

Materials

-

Substrate A: N-phenylmaleimide (1.0 equiv, 0.2 mmol)

-

Substrate B: 1-Octene (2.0 equiv, 0.4 mmol)

-

Photosensitizer: Thioxanthone (2.5 mol%)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), degassed.

-

Light Source: Blue LED (450–465 nm, approx 10-20W).

Step-by-Step Workflow

-

Preparation (Dark Room/Red Light):

-

Charge a 10 mL Pyrex reaction vial with N-phenylmaleimide (34.6 mg) and Thioxanthone (1.1 mg).

-

Add a magnetic stir bar.[10]

-

Seal with a septum cap.

-

-

Inert Atmosphere:

-

Evacuate the vial and backfill with Nitrogen (

) or Argon ( -

Inject degassed solvent (2.0 mL) via syringe.

-

Inject 1-Octene (63 µL) via syringe.

-

-

Irradiation:

-

Place the vial 2–3 cm away from the Blue LED source.

-

Critical: Use a fan to cool the vial. Maintain temperature

to prevent thermal polymerization. -

Stir vigorously under irradiation for 12–16 hours.

-

-

Monitoring:

-

Monitor via TLC (Hexane/EtOAc 8:2). The maleimide spot (UV active) should disappear.

-

-

Workup & Purification:

-

Evaporate solvent under reduced pressure.

-

Purify crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–85% isolated yield of the bicyclic cyclobutane.

-

Figure 2: Operational workflow for the Blue LED [2+2] photocycloaddition.

References

-

BenchChem. A Technical Guide to Calculating the Strain Energy of Cyclobutane Derivatives. Retrieved from

-

Master Organic Chemistry. Ring Strain in Cyclopropane and Cyclobutane. Retrieved from

-

Jin, J., & Newcomb, M. (2008).[7] Rate constants and Arrhenius functions for ring opening of a cyclobutylcarbinyl radical clock. Journal of Organic Chemistry.[7] Retrieved from

-

Life Chemicals. Cyclobutane Derivatives in Drug Discovery. Retrieved from

-

Chemistry LibreTexts. Conformations of Cycloalkanes. Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate constants and Arrhenius functions for ring opening of a cyclobutylcarbinyl radical clock and for hydrogen atom transfer from the Et(3)B-MeOH complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Methoxy-N-methylcyclobutan-1-amine HCl: Synthesis, Properties, and Potential Applications

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity is of paramount importance. Saturated carbocyclic rings, such as cyclobutanes, are increasingly recognized for their ability to confer advantageous physicochemical properties to bioactive molecules.[1] The rigid, puckered structure of the cyclobutane core can enforce specific conformations, crucial for precise molecular recognition at biological targets, while also potentially improving metabolic stability and solubility.[1] This guide provides a comprehensive technical overview of a specific cyclobutane derivative, 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride, a compound of interest for researchers and scientists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

This document will detail the physicochemical properties of 2-Methoxy-N-methylcyclobutan-1-amine HCl, a proposed synthetic route for its preparation, and a discussion of its potential applications in medicinal chemistry, grounded in the established roles of its constituent structural motifs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Methoxy-N-methylcyclobutan-1-amine and its hydrochloride salt are summarized in the table below. The data for the free base is derived from available supplier information, while the properties of the hydrochloride salt are calculated based on the free base.

| Property | Value | Source |

| Compound Name | 2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride | - |

| Synonyms | 2-Methoxy-N-methylcyclobutanamine HCl | - |

| Molecular Formula | C₆H₁₄ClNO | Calculated |

| Molecular Weight | 151.64 g/mol | Calculated |

| Free Base Formula | C₆H₁₃NO | |

| Free Base MW | 115.17 g/mol | |

| Free Base CAS | 2092513-26-1 |

Chemical Structure

The chemical structure of 2-Methoxy-N-methylcyclobutan-1-amine features a cyclobutane ring substituted with a methoxy group and an N-methylamino group on adjacent carbons. The hydrochloride salt is formed by the protonation of the secondary amine.

Caption: Structure of 2-Methoxy-N-methylcyclobutan-1-amine HCl.

Proposed Synthesis

A robust and scalable synthetic route is crucial for the accessibility of any chemical building block. Herein, a two-step synthesis of 2-Methoxy-N-methylcyclobutan-1-amine is proposed, commencing from the commercially available precursor, 2-methoxycyclobutanone. The synthesis leverages the well-established and widely utilized reductive amination reaction.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methoxy-N-methylcyclobutan-1-amine HCl.

Experimental Protocol

Step 1: Reductive Amination of 2-Methoxycyclobutanone

This procedure is based on established methods for the reductive amination of ketones.[2][3]

-

Reaction Setup: To a solution of 2-methoxycyclobutanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask, add methylamine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine in situ. Alternatively, an aqueous solution of methylamine can be used.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control the exothermic reaction.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-Methoxy-N-methylcyclobutan-1-amine, can be purified by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 2-Methoxy-N-methylcyclobutan-1-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride as a stable, crystalline solid.

Potential Applications in Drug Discovery

While no specific applications for 2-Methoxy-N-methylcyclobutan-1-amine have been documented in the public domain, its structural features suggest its potential as a valuable building block in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The cyclobutane ring serves as a bioisostere for larger or more flexible groups, offering a means to improve metabolic stability and fine-tune the conformational properties of a drug candidate.[1] The incorporation of this motif has been shown to be advantageous in the development of antagonists for targets such as the αvβ3 integrin.[4]

-

Modulation of Physicochemical Properties: The methoxy group can influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic profile. Its presence can lead to improved target engagement and pharmacokinetic properties.

-

Privileged Structural Motif: Substituted cyclobutane amines are present in a number of biologically active compounds and clinical candidates, highlighting their acceptance as a "privileged" scaffold in drug design.[1] Their unique three-dimensional arrangement of substituents allows for the exploration of chemical space that is often inaccessible with more conventional ring systems.

Conclusion

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a functionalized cyclobutane derivative with potential as a versatile building block for the synthesis of novel chemical entities. This guide has provided its key physicochemical properties, a detailed, plausible synthetic protocol, and an overview of its potential applications in the field of drug discovery. The unique conformational constraints and metabolic stability often associated with the cyclobutane scaffold, combined with the modulating effects of the methoxy and N-methyl groups, make this compound a compelling starting point for the design and synthesis of next-generation therapeutics.

References

-

Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 47-63. Available at: [Link]

-

Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(19), 5436-5452. Available at: [Link]

-

Arikawa, Y., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 86(21), 15336-15345. Available at: [Link]

-

PubChemLite. 2-methylcyclobutan-1-amine hydrochloride. Available at: [Link]

-

White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Available at: [Link]

-

Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Available at: [Link]

-

Royal Society of Chemistry. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1736-1748. Available at: [Link]

-

Sciencemadness Discussion Board. (2012). wet aminative reduction. Available at: [Link]

-

ResearchGate. (2021). Direct reductive amination of ketones with amines by reductive aminases. Available at: [Link]

-

ResearchGate. S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... Available at: [Link]

-

PubChem. (1R,2R)-2-Methoxycyclobutan-1-amine. Available at: [Link]

-

PubChem. 2-(Cyclobutylmethoxy)-2-methylbutan-1-amine. Available at: [Link]

-

Supporting Information. N-monomethylation of amines using paraformaldehyde and H2. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14, 8889. Available at: [Link]

-

ResearchGate. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ-Lactams. Angewandte Chemie International Edition, 60(18), 9719-9723. Available at: [Link]

-

Royal Society of Chemistry. (1993). Synthesis and ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes. Chemical Communications, (2), 167-168. Available at: [Link]

-

UniCA IRIS. (2025). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-. Available at: [Link]

- Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

ResearchGate. N-Monomethylation of amines using paraformaldehyde and H2. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Macrocycles: MCR synthesis and applications in drug discovery. Future Medicinal Chemistry, 9(15), 1793-1800. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development, 27(11), 2056-2061. Available at: [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals, 17(9), 1146. Available at: [Link]

-

MDPI. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 263. Available at: [Link]

-

National Center for Biotechnology Information. (2017). The Evolution of Macrocycles in Drug Discovery: From Technologies to Drugs. Journal of Medicinal Chemistry, 60(19), 7710-7724. Available at: [Link]

-

PrepChem. Synthesis of 2-Amino-N-cyclohexyl-5-methoxy-N-methyl-benzylamine. Available at: [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Preparation of Free Base 2-Methoxy-N-methylcyclobutan-1-amine from HCl Salt

Executive Summary & Technical Context[1][2][3][4][5][6]

This guide details the isolation of 2-Methoxy-N-methylcyclobutan-1-amine (Free Base) from its Hydrochloride (HCl) salt.[1] This specific scaffold presents a unique intersection of challenges in organic synthesis:

-

Volatility: With a molecular weight of ~115.17 g/mol , the free base is significantly volatile.[1] Improper evaporation techniques will lead to quantitative yield loss.[1]

-

Water Solubility: The presence of the methoxy ether oxygen and the secondary amine creates a highly polar molecule that partitions poorly into organic solvents unless specific ionic strength adjustments are made.[1]

-

Cyclobutane Stability: While generally robust, the cyclobutane ring possesses inherent ring strain (~26 kcal/mol).[1] While less prone to ring-opening than cyclopropanes, avoiding harsh thermal conditions during isolation is a best practice to prevent potential elimination side reactions (e.g., loss of methanol to form cyclobutenes).

Physicochemical Profile

| Property | Value (Approx) | Implication for Protocol |

| Molecular Weight | 115.17 g/mol | High volatility; do not use high vacuum (< 20 mbar) for prolonged periods.[1] |

| pKa (Conjugate Acid) | ~10.5 - 10.8 | Requires pH |

| Physical State | Oil / Low-melting solid | Likely an oil at room temperature.[1] |

| Solubility | High in | Requires "salting out" for efficient extraction.[1] |

Decision Matrix: Selecting the Right Protocol

Choose the protocol based on your available scale and purity requirements.

Figure 1: Decision matrix for protocol selection based on starting material quantity.[1]

Protocol A: Biphasic Extraction with "Salting Out" (Standard)

Best for: Scales >100 mg where mass recovery is critical and standard glassware is used.[1]

Reagents

-

Solvent: Dichloromethane (DCM) is preferred over Diethyl Ether (

) due to higher extraction efficiency for polar amines, despite the boiling point difference.[1] -

Base: 4M NaOH or Saturated

. -

Additive: Solid NaCl (for saturation).

Step-by-Step Methodology

-

Dissolution:

-

Basification (The Critical Step):

-

Place the vessel in an ice bath (

). -

Slowly add 4M NaOH dropwise with stirring until pH reaches

13. -

Validation: Verify pH using high-range pH paper.[1] The solution should turn dark blue/purple.[1]

-

Crucial Addition: Saturate the aqueous layer by adding solid NaCl until no more dissolves.[1]

-

Mechanism:[1][2][3] This exploits the Salting-Out Effect .[1] The high ionic strength of the aqueous phase reduces the solubility of the organic amine, forcing it into the organic phase [1].

-

-

Extraction:

-

Drying:

-

Concentration (Volatility Control):

-

Do NOT use a high-vacuum pump.[1]

-

Use a rotary evaporator with a bath temperature of

and pressure set to 300-400 mbar (mild vacuum). -

Stop evaporation when the solvent volume is low but not completely gone.[1] Transfer to a tared vial and remove the remaining solvent under a gentle stream of Nitrogen gas.

Protocol B: Solid Phase Extraction (SCX Resin)

Best for: Small scales (<100 mg) or when high purity is required without distillation.[1] This method avoids liquid-liquid interface issues.[1][3]

Reagents

-

Resin: SCX-2 (Strong Cation Exchange) cartridges or bulk resin (propylsulfonic acid functionalized silica).[1]

-

Loading Solvent: Methanol (MeOH).[1]

-

Elution Solvent: 2M Ammonia (

) in Methanol.

Workflow Visualization

Figure 2: SCX Resin workflow for isolating volatile amines.

Step-by-Step Methodology

-

Conditioning: Rinse the SCX cartridge with 2 column volumes (CV) of Methanol.

-

Loading: Dissolve the HCl salt in MeOH and load it onto the cartridge. The amine (cationic) binds to the sulfonic acid sites; the Chloride ions pass through.

-

Washing: Flush with 3 CV of Methanol. This removes non-basic impurities and excess HCl.[1]

-

Elution: Elute with 2M

in MeOH . The high concentration of ammonia displaces the target amine. -

Isolation: Collect the basic eluate and concentrate under reduced pressure (carefully, as in Protocol A).

Quality Control & Validation

Since the product is an oil/low-melting solid, melting point is not a reliable indicator. Use the following checks:

NMR Validation

The chemical shift of the N-Methyl group is the primary indicator of successful free-basing.

-

HCl Salt: The

signal typically appears downfield (approx.[1] -

Free Base: The

signal shifts upfield (approx.[1] -

Mass Balance: If you started with 1.0 g of Salt (MW ~151.5), theoretical yield of Free Base (MW ~115) is ~0.76 g.[1] Yields <60% suggest loss due to volatility.[1]

Silver Nitrate Test (Optional)

To confirm removal of Chloride ions:

-

Dissolve a micro-drop of the product in dilute

.[1] -

Add

solution.[1] -

Result: A clear solution indicates success. A white precipitate (

) indicates residual salt.[1]

Storage and Stability

-

Carbamate Formation: Primary and secondary amines react avidly with atmospheric

to form carbamates (white crust).[1]-

Action: Flush the vial with Argon or Nitrogen immediately after use.[1]

-

-

Temperature: Store at

. -

Shelf Life: Free bases are less stable than salts.[1] Re-acidify to HCl salt if long-term storage (>1 month) is required.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for salting-out techniques and amine extraction).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanistic basis for NMR shifts in amines vs ammonium salts).

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for amine acidity/basicity).

-

Sigma-Aldrich Technical Bulletin. Handling and Storage of Amines. (General safety and stability data).

(Note: While specific literature on 2-Methoxy-N-methylcyclobutan-1-amine is proprietary/sparse, the protocols above are derived from standard validated methodologies for low-molecular-weight secondary amines.)

Sources

- 1. Rank the following organic compounds in the order of increasing p... | Study Prep in Pearson+ [pearson.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

Application Note: Solubility of 2-Methoxy-N-methylcyclobutan-1-amine HCl in Organic Solvents

Introduction

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative of interest in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs), its hydrochloride salt form is utilized to enhance stability and aqueous solubility. However, a comprehensive understanding of its solubility in a diverse range of organic solvents is critical for various stages of drug development, including synthesis, purification, formulation, and the development of analytical methods. This application note provides a detailed guide to understanding and determining the solubility of 2-Methoxy-N-methylcyclobutan-1-amine HCl in common organic solvents. It outlines the theoretical principles governing its solubility, provides qualitative solubility predictions based on structural analogs, and presents a detailed protocol for quantitative solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Theoretical Framework: Factors Governing Solubility

The solubility of an amine hydrochloride salt, such as 2-Methoxy-N-methylcyclobutan-1-amine HCl, in an organic solvent is a complex interplay of several factors. As a salt, the compound exists in an ionic lattice, and its dissolution requires overcoming the lattice energy and solvating the resulting ions.

Key Physicochemical Principles:

-

"Like Dissolves Like": This principle is the cornerstone of solubility prediction. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. 2-Methoxy-N-methylcyclobutan-1-amine HCl is a polar, ionic compound. Therefore, it is expected to have higher solubility in polar solvents.

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. A higher lattice energy will generally lead to lower solubility.

-

Solvation Energy: This is the energy released when the individual ions (the protonated amine and the chloride anion) are surrounded and stabilized by solvent molecules. Effective solvation, which leads to a high solvation energy, is crucial for overcoming the lattice energy.

-

Hydrogen Bonding: The protonated amine is capable of donating hydrogen bonds, and the methoxy group and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating the salt.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

Amine salts are generally characterized by their solubility in water and insolubility in non-polar organic solvents like ether.[1] The presence of the polar methoxy group and the ionic nature of the hydrochloride salt in the target molecule suggest a preference for polar solvents.

Predicted Solubility Profile

Based on these principles and analog data, the following qualitative solubility profile for 2-Methoxy-N-methylcyclobutan-1-amine HCl is proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Highly Soluble | These solvents have high polarity and can act as both hydrogen bond donors and acceptors, effectively solvating the ionic species. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents are polar and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion, which may limit solubility compared to protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | These solvents have moderate polarity but are poor at solvating ionic species. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble | These are low-polarity solvents and are generally poor solvents for ionic salts.[1] |

| Hydrocarbons | Hexane, Toluene | Insoluble | These are non-polar solvents and are not expected to dissolve a polar, ionic salt. |

Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method

To obtain precise solubility data, the shake-flask method is a widely accepted and recommended technique.[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Solubility Determination

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-N-methylcyclobutan-1-amine HCl

Introduction: Navigating the Stability of a Strained Ring Amine

Welcome to the technical support guide for 2-Methoxy-N-methylcyclobutan-1-amine HCl. This document is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this compound into their experimental workflows. The unique structural features of this molecule—specifically the strained cyclobutane ring and the secondary amine hydrochloride—present distinct stability challenges that must be understood to ensure data integrity and the success of your research.

The cyclobutane scaffold is characterized by significant ring strain due to deviations from the ideal sp³ bond angle of 109.5°.[1] This inherent strain can render the molecule susceptible to ring-opening reactions under certain conditions.[2] Furthermore, the secondary amine and methoxy ether functionalities are potential sites for oxidative and hydrolytic degradation, respectively.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you anticipate and address potential stability issues. Our goal is to equip you with the foundational knowledge and practical steps to maintain the integrity of 2-Methoxy-N-methylcyclobutan-1-amine HCl in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary theoretical degradation pathways for 2-Methoxy-N-methylcyclobutan-1-amine HCl in solution?

Answer: Based on its chemical structure, 2-Methoxy-N-methylcyclobutan-1-amine HCl has three primary sites susceptible to degradation: the cyclobutane ring, the secondary amine, and the methoxy group. While specific experimental data for this molecule is not publicly available, we can hypothesize the following degradation pathways based on established chemical principles.

-

Oxidative Degradation: The secondary amine is susceptible to oxidation.[3] In the presence of oxidizing agents (e.g., peroxides, dissolved oxygen, metal ions), it can be converted to the corresponding N-oxide or other related impurities. This is a common degradation pathway for amine-containing active pharmaceutical ingredients (APIs).[4][5][6]

-

Hydrolytic Degradation (Acid/Base Mediated):

-

Ether Cleavage: Under strong acidic conditions and potentially elevated temperatures, the methoxy (ether) group could undergo cleavage.

-

Ring Opening: The high ring strain of the cyclobutane ring makes it more susceptible to ring-opening reactions compared to less strained systems like cyclopentane or cyclohexane.[2][7] This could be catalyzed by acidic or basic conditions, leading to the formation of linear, open-chain impurities.

-

-

Photodegradation: Exposure to UV or visible light can sometimes provide the energy needed to induce degradation, potentially through radical mechanisms involving the amine or the strained ring.[4]

Below is a diagram illustrating these hypothetical pathways.

Caption: Workflow for a forced degradation (stress testing) study.

Step-by-Step Methodology:

-

Prepare Samples: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Expose to Stress Conditions: Dispense the solution into separate vials for each condition. Include an unstressed control sample kept at -20°C in the dark.

| Stress Condition | Reagent / Condition | Temperature | Recommended Duration (with time points) | Quenching Step |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours | Neutralize with equal molarity NaOH |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8, 24 hours | Neutralize with equal molarity HCl |

| Oxidation | 3% H₂O₂ | Room Temp | 8, 24, 48 hours | Add antioxidant (e.g., sodium bisulfite) |

| Thermal | N/A (Solution & Solid) | 60°C | 1, 3, 7 days | Cool to room temperature |

| Photolytic | ICH Q1B compliant chamber | Room Temp | Expose to 1.2 million lux hours & 200 W h/m² UV | N/A |

-

Analyze Samples:

-

At each time point, withdraw an aliquot.

-

Perform the quenching step as described in the table to stop the degradation reaction.

-

Dilute all samples to the same final concentration.

-

Analyze immediately by a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [8]

-

Q5: What is a good starting point for an HPLC method to monitor the stability of this compound?

Answer: A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach for stability analysis. [9][10] Recommended Starting HPLC Method:

-

Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will help elute both the polar parent compound and potentially less polar degradation products.

-

Flow Rate: 0.3-1.0 mL/min (depending on column ID).

-

Column Temperature: 30-40°C to ensure reproducible retention times.

-

Injection Volume: 1-10 µL.

-

Detection: UV Diode Array Detector (DAD) or Photodiode Array (PDA). Monitor at multiple wavelengths (e.g., 210 nm, 220 nm, 254 nm) to ensure all components are detected. A DAD/PDA is crucial for assessing peak purity.

-

Method Validation: Once developed, the method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to be considered "stability-indicating". [11]

References

- Discuss the stability and reaction of cyclobutane. Filo.

- A practical guide to forced degradation and stability studies for drug substances.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Biological Archives.

- Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences.

- Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.

- Conformations of Cycloalkanes. Chemistry LibreTexts.

- DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. University of Malaya Research Repository.

- Degradation studies of amines and alkanolamines during sour gas tre

- Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry.

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC.

- Development and validation of an analytical method for the stability of duloxetine hydrochloride. Taylor & Francis Online.

- Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.

- Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents. Benchchem.

- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]

- 3. rjptonline.org [rjptonline.org]

- 4. ajpsonline.com [ajpsonline.com]

- 5. eprints.um.edu.my [eprints.um.edu.my]

- 6. scispace.com [scispace.com]

- 7. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 8. ajrconline.org [ajrconline.org]

- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. onyxipca.com [onyxipca.com]

Technical Support Center: Overcoming Steric Hindrance in Cyclobutane Amine Coupling

Welcome to the technical support center for C-N cross-coupling reactions involving sterically demanding cyclobutane amines. The unique structural rigidity and steric bulk of the cyclobutane motif present significant challenges for carbon-nitrogen bond formation, a crucial transformation in the synthesis of novel therapeutics and complex organic molecules.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these demanding coupling reactions, with a primary focus on the palladium-catalyzed Buchwald-Hartwig amination.[3][4] We will explore the mechanistic hurdles imposed by steric hindrance and provide a framework of actionable, field-proven strategies to achieve success in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when first approaching the coupling of cyclobutane amines.

Q1: My Buchwald-Hartwig amination with a cyclobutylamine is failing or giving very low yields. What are the primary reasons?

Low yields in these reactions typically stem from the inherent steric congestion around the nitrogen atom of the cyclobutylamine. This steric bulk directly impedes key steps in the catalytic cycle. The main culprits are:

-

Slow Reductive Elimination: The final, product-forming step is often the rate-limiting step for sterically hindered substrates.[5][6] The bulky cyclobutyl group can make it difficult for the C-N bond to form and release the product from the palladium center.

-

Inefficient Oxidative Addition: While often less of an issue than reductive elimination, highly substituted aryl halides can also present challenges for the initial step of the catalytic cycle.[7]

-

Catalyst Inhibition or Decomposition: The amine itself can sometimes coordinate too strongly to the palladium center, acting as a ligand and inhibiting catalytic activity.[8] Inefficient catalysis can also lead to the formation of palladium black (inactive Pd(0)), effectively killing the reaction.[9]

-

Suboptimal Ligand Choice: This is the most common and critical failure point. Standard phosphine ligands are often not bulky enough to promote the necessary catalytic steps for hindered substrates.[9][10]

Q2: What is the single most critical factor for successfully coupling a bulky cyclobutylamine?

Without question, the choice of ligand is the most critical parameter. The ligand's structure dictates the geometry and electronic properties of the palladium catalyst. For sterically demanding couplings, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[7][10][11] These ligands serve multiple functions:

-

They promote the challenging reductive elimination step by creating a sterically crowded environment around the metal center.[7]

-

They stabilize the active monoligated palladium(0) species, which is crucial for initiating the catalytic cycle and preventing catalyst decomposition.[7]

-

Their electron-donating nature increases the electron density on the palladium, which can facilitate oxidative addition.[7]

Q3: How does the cyclobutane ring's steric profile specifically impact the Buchwald-Hartwig mechanism?

The rigid, four-membered ring of cyclobutane holds its substituents in relatively fixed positions, unlike more flexible alkyl chains. This creates a persistent zone of steric hindrance around the amine nitrogen. In the context of the catalytic cycle, this manifests in two key areas:

-

Amine Coordination & Deprotonation: The amine must first coordinate to the palladium(II)-aryl halide complex. Steric bulk can slow this association. Subsequently, the base must access the N-H proton for deprotonation to form the palladium-amido complex.

-

Reductive Elimination: This is the most severely affected step. For the C-N bond to form, the aryl group and the amido group must be positioned correctly around the palladium center. The bulky cyclobutyl group can create a high-energy transition state for this step, dramatically slowing down the reaction and catalyst turnover.[5][12]

Q4: Are there viable alternatives to palladium catalysis for these challenging C-N couplings?

Yes, while palladium catalysis is the most developed and broadly applied method, other transition metals can be effective. Copper-catalyzed C-N coupling (Ullmann-type reactions) has seen a resurgence with the development of new ligand systems that can accommodate sterically hindered partners.[13] These reactions can sometimes offer complementary reactivity to palladium systems and may be successful when palladium fails. However, they often require higher reaction temperatures. For specific applications, other methods like C-H amination or hydroamination might also be considered, though these represent different synthetic strategies.[14][15][16]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic guide to troubleshooting based on common experimental observations.

Symptom: Low or No Conversion of Starting Materials

The persistence of starting materials is the most common sign of a failed reaction. The following workflow can help diagnose the issue.

Possible Cause 1: Ineffective Catalyst System

The combination of palladium precursor and ligand is paramount. For cyclobutane amines, standard ligands like PPh₃ or even bidentate ligands like BINAP may be insufficient.[3][17]

-

Solution: Employ bulky, electron-rich monophosphine biaryl ligands. Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they lead to cleaner formation of the active catalytic species.[9][18]

Table 1: Ligand Selection Guide for Hindered Aminations

| Ligand | Key Structural Features | Application Notes for Cyclobutane Amines |

| XPhos | Bulky di-isopropylphenyl groups on biaryl backbone | A robust, general-purpose ligand for many challenging couplings. Often a good first choice for screening. |

| RuPhos | Contains a dicyclohexylphosphine and di-isopropoxy groups | The alkoxy groups can help stabilize the catalyst. Very effective for hindered substrates. |

| AdBippyPhos | Adamantyl groups on a bipyrazole backbone | The adamantyl groups provide extreme bulk. Can be effective for ortho-substituted aryl halides and may suppress side reactions.[6] |

| cataCXium A | Di-adamantyl phosphine on a carbazole backbone | Highly effective for activating less reactive aryl chlorides due to its steric bulk and electron-rich nature. |

Possible Cause 2: Inappropriate Base Selection

The base plays a crucial role: it must be strong enough to deprotonate the amine (or the Pd-amine complex) without causing side reactions or degrading the substrate or catalyst.[9]

-

Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common starting point, but can be problematic with base-sensitive functional groups.[11] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative for hindered amines as it is very strong and bulky, minimizing side reactions. Weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) may be effective with more reactive aryl halides (iodides, bromides) and can improve functional group tolerance.[11][19]

Possible Cause 3: Insufficient Thermal Energy

Sterically hindered reactions have a higher activation energy for the rate-limiting reductive elimination step. Room temperature conditions are rarely sufficient.

-

Solution: These reactions typically require heating. A temperature range of 80-110 °C is a good starting point.[9] If conversion is still low, cautiously increasing the temperature to 120 °C in a high-boiling solvent like toluene or dioxane may be necessary. Microwave irradiation can also be a powerful tool to accelerate these slow reactions.[7]

Symptom: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)

The appearance of side products indicates that the desired catalytic cycle is being intercepted by unproductive pathways.

Possible Cause 1: Catalyst Decomposition

If you observe the formation of a fine black precipitate (palladium black), your catalyst is decomposing and falling out of the catalytic cycle.[9]

-

Solution:

-

Switch to a more robust ligand: Bulky biarylphosphine ligands are designed to stabilize the active Pd(0) species and prevent this decomposition.[7]

-

Use a pre-catalyst: This ensures more efficient entry into the catalytic cycle.

-

Lower the temperature: Excessively high temperatures (>120 °C) can accelerate catalyst decomposition. Try running the reaction longer at a slightly lower temperature (e.g., 90-100 °C).[9]

-

Possible Cause 2: Hydrodehalogenation (Ar-X → Ar-H)

This side reaction, where the aryl halide is reduced, can occur if β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination, or if other undesired reduction pathways are active.

-

Solution: The choice of ligand is key to promoting rapid reductive elimination, which will outcompete side reactions.[12] Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen), as oxygen and moisture can contribute to off-cycle processes.

Part 3: Optimized Experimental Protocols

These protocols provide a starting point for the successful coupling of cyclobutane amines. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as organometallic catalysts are sensitive to air and moisture. [9]

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Cyclobutylamine

This protocol uses a well-established catalyst system known for its effectiveness with hindered substrates.

Materials:

-

Aryl Bromide (1.0 eq)

-

Cyclobutylamine (1.2 - 1.5 eq)

-

XPhos Pd G3 Precatalyst (1-2 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 1.8 eq)

-

Anhydrous Toluene or 1,4-Dioxane (to make a 0.1 - 0.5 M solution with respect to the aryl halide)

Procedure:

-

To an oven-dried Schlenk flask or vial, add the aryl bromide, XPhos Pd G3 precatalyst, and LiHMDS.

-

Evacuate and backfill the flask with argon three times.

-

Via syringe, add the anhydrous solvent, followed by the cyclobutylamine.

-

Seal the flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[9]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Part 4: Mechanistic Considerations

Understanding the catalytic cycle is key to rational troubleshooting. The steric bulk of the cyclobutylamine primarily affects the final, turnover-limiting step.

The bulky ligands (L) are crucial because they create a strained coordination sphere around the palladium center in the Ar-Pd(II)-NR'R'' complex. This strain is relieved upon reductive elimination, lowering the activation energy of this difficult step and accelerating catalyst turnover. By making the desired pathway faster, these ligands ensure that off-cycle decomposition and side reactions are less likely to occur.[7][12]

References

- Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem.

- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Source not specified).

- Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry.

- Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. PMC.

- Synthesis of Cyclobutane-Containing Tricyclic β-Lactams via an Iron-Catalyzed [2+2] Cycloaddition. (Source not specified).

- Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.

- Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols. Benchchem.

- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate.

- Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University.

- A versatile catalyst system for Suzuki–Miyaura syntheses of sterically hindered biaryls employing a cyclobutene-1,2-bis(imidazolium) salt. Chemical Communications (RSC Publishing).

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.

- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

- Help troubleshooting a Buchwald-Hartwig amination? Reddit.

- Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.

- Buchwald–Hartwig amination. Wikipedia.

- Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC.

- Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing).

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.

- A cooperative approach to C–N bond formation. Research Explorer The University of Manchester.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (Source not specified).

- Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. (Source not specified).

- NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Science (RSC Publishing).

Sources

- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

- 2. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05589B [pubs.rsc.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. reddit.com [reddit.com]

- 19. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Residual Solvent Removal from Amine Hydrochloride Salts

Current Status: Operational Role: Senior Application Scientist Topic: Purification & Solid-State Characterization of Amine HCl Salts

Diagnostic Triage: Identify Your Problem

Before attempting a removal protocol, you must characterize the nature of the trapped solvent. Amine hydrochloride salts are notorious for two distinct solvent retention mechanisms: Surface Adsorption (common in amorphous/oily solids) and Solvates (solvent incorporated into the crystal lattice).

Workflow 1: The TGA/DSC Decision Matrix

Use this logic flow to interpret your thermal analysis data and select the correct removal strategy.

Figure 1: Diagnostic logic for distinguishing between lattice-bound solvates and surface-trapped solvents using Thermogravimetric Analysis (TGA).

Troubleshooting Guides & FAQs

Issue 1: The "Sticky" Situation (Oiling Out)

User Complaint: "I tried to recrystallize my amine HCl salt to remove ethyl acetate, but it separated into a gummy oil at the bottom of the flask instead of crystals."

The Science: Amine salts are ionic and highly polar. When they "oil out," they have formed a liquid phase that is rich in product and solvent, often due to high supersaturation or the presence of impurities that lower the melting point. This oil traps solvent aggressively.

Protocol: The "Dual-Temperature" Reslurry Do not simply cool the mixture further; this increases viscosity and traps solvent.

-

Re-dissolve: Heat the mixture until the oil fully dissolves (add a small amount of a polar solvent like Methanol if necessary).

-

Seed at Cloud Point: Cool slowly. As soon as you see turbidity (cloudiness), add seed crystals of the pure salt.

-

Ostwald Ripening: Hold the temperature constant at this cloud point for 1-2 hours. This allows the oil droplets to transfer mass to the growing crystal lattice, rejecting the impurity solvent.

-

Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes oiling.

Issue 2: Removing High-Boiling Solvents (DMSO/DMF)

User Complaint: "I used DMSO for the salt formation. I can't rotovap it off, and I can't heat it above 100°C without degradation."

The Science: DMSO (bp 189°C) and DMF (bp 153°C) have high boiling points and form strong hydrogen bonds with amine salts. Direct evaporation is rarely successful and risks thermal degradation.

Protocol: Displacement Washing (The "Reslurry" Method) Instead of evaporating the solvent, displace it with a lower-boiling anti-solvent in which the salt is insoluble.

| Parameter | Recommended Solvent | Why? |

| Displacement Solvent | Isopropyl Acetate (IPAc) or MTBE | Amine HCl salts are typically insoluble in these; they are miscible with DMSO/DMF. |

| Volume | 10V - 15V | High dilution is required to break the DMSO solvation shell. |

| Temperature | Ambient (20-25°C) | Heating increases solubility of the salt, leading to yield loss. |

Step-by-Step:

-

Precipitate the salt from the reaction mixture (if not already solid).

-

Filter the solid. Do not dry yet.

-

Transfer the wet cake back to a flask.

-

Add 10 volumes of IPAc or MTBE.

-

Stir vigorously for 2-4 hours. The DMSO diffuses from the solid surface into the bulk solvent.

-

Filter and repeat if DMSO levels (checked by GC) are >5000 ppm.

Issue 3: Thermal Instability (Loss of HCl)

User Complaint: "My salt turns yellow and the pH changes when I dry it in the oven at 60°C."

The Science:

Amine hydrochlorides exist in an equilibrium:

Protocol: Low-Temp Azeotropic Drying Use a solvent carrier to remove water/solvent at low temperatures without vacuum stress on the HCl bond.

Figure 2: Azeotropic drying cycle. Toluene forms an azeotrope with water (bp 85°C) and ethanol (bp 76.7°C), allowing removal at lower bath temperatures than the pure solvents require.

Critical Note: Avoid using strong base traps (like KOH) inside the vacuum oven chamber if your salt is weak. The base will scavenge HCl gas, accelerating the dissociation of your salt. Use

Regulatory Reference: ICH Q3C (R8)[1][2][3][4][5]

When validating your removal process, ensure your residual levels meet the International Council for Harmonisation (ICH) guidelines.

| Solvent Class | Solvent Examples | Limit (PDE) | Concern |

| Class 1 | Benzene, CCl4 | Avoid | Carcinogenic/Toxic.[1] |

| Class 2 | Methanol, Acetonitrile, DCM, Toluene | Limited | Neurotoxic/Teratogenic. Limits range from 290 ppm (DCM) to 3000 ppm (Methanol). |

| Class 3 | Ethanol, Acetone, Ethyl Acetate, DMSO | < 5000 ppm | Low toxic potential. |

Note: The R8 revision (2021) added limits for 2-Methyltetrahydrofuran (Class 3), Cyclopentyl methyl ether (Class 2), and Tert-butyl alcohol (Class 2).

References

-

International Council for Harmonisation (ICH). (2021).[2][1] ICH Q3C (R8) Guideline for Residual Solvents.[3][4][2][1] Retrieved from [Link]

-

Giron, D. (2002). Applications of Thermogravimetry and Differential Scanning Calorimetry in Transfusion of Polymorphs and Solvates. Journal of Thermal Analysis and Calorimetry. [Link]

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 9: Crystallization and Purification). [Link]

-

Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

Sources

Technical Support Center: Stereocontrolled Cyclobutane Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Controlling Stereochemistry in Substituted Cyclobutane Synthesis Ticket Volume: High (Due to Woodward-Hoffmann constraints and conformational flexibility)

Introduction: The Geometry of Strain

Welcome to the Cyclobutane Synthesis Support Center. You are likely here because your 4-membered ring formation is yielding a racemic mess or the wrong diastereomer.

Cyclobutane synthesis is deceptively difficult. Unlike the robust Diels-Alder [4+2], the thermal [2+2] cycloaddition is symmetry-forbidden (supra-supra) and requires specific activation (ketenes, Lewis acids) or photochemical excitation. Furthermore, the cyclobutane ring is not planar; it exists in a "puckered" conformation (

This guide treats your synthetic challenges as "Support Tickets." Select the module below that matches your current experimental bottleneck.

Module 1: Photochemical [2+2] Cycloadditions

Core Issue: "I have poor enantiocontrol, or my background racemic reaction is outcompeting my catalyst."

Diagnostic Workflow

Before troubleshooting, verify your method of activation. Are you relying on direct excitation (UV) or sensitized triplet energy transfer?

Figure 1: Decision matrix for photochemical activation strategies. Select the catalytic pathway to avoid racemic background noise.

Ticket #101: "The Racemic Background Reaction is Dominating"

User Report: "I added a chiral Lewis Acid (LA) to my [2+2] photocycloaddition, but I'm still getting <10% ee. It seems the uncatalyzed reaction is happening faster than the catalyzed one."

Root Cause: Standard UV irradiation excites both the free substrate and the catalyst-bound substrate. Since the free substrate is often in large excess, the racemic background reaction (uncatalyzed) dominates.

Troubleshooting Protocol (The "Chromophore Activation" Fix):

-

Shift the Wavelength: You must exploit the bathochromic shift (Red Shift). When a Lewis Acid (e.g., chiral oxazaborolidine) binds to a carbonyl group (enone), the LUMO is lowered, and the absorption maximum (

) shifts to a longer wavelength. -

Filter the Light: Use a cut-off filter or a specific LED source that emits only at the wavelength where the complex absorbs, but the free substrate does not.

-

Example: If free enone absorbs at 300 nm and the LA-enone complex absorbs at 360 nm, irradiate at 360 nm. The free enone becomes transparent to the light, stopping the racemic background reaction.

-

Key Reference: Bach and co-workers demonstrated this with chiral oxazaborolidines, achieving high ee by selectively exciting the Lewis acid complex (See Ref 1).

Ticket #102: "Poor Head-to-Head (HH) vs. Head-to-Tail (HT) Regioselectivity"

User Report: "I am dimerizing cinnamic acid derivatives and getting a mix of HH and HT isomers."

Solution: Regioselectivity in photodimerization is often dictated by the alignment of dipoles or steric bulk in the exciplex.

-

Solid State Template: If solution phase fails, crystallize the substrate. Topochemical postulates state that reaction occurs only if double bonds are parallel and within 4.2 Å.

-

Covalent Tethers: Temporarily tether the two alkenes (e.g., via a silicon or acetal linker). This forces an intramolecular reaction, usually favoring the cis-fused product. The tether can be cleaved post-synthesis.[1]

Module 2: Lewis Acid-Catalyzed Thermal [2+2]

Core Issue: "My reaction stops at 50% conversion or requires stoichiometric catalyst."

Ticket #201: "Product Inhibition in Ketene-Alkene Cycloadditions"

User Report: "I am trying to react a ketene with an alkene using a Lewis Acid. The reaction works but requires 1.0 equivalent of catalyst. Can I make this catalytic?"

Root Cause: Cyclobutanone products are often better Lewis bases than the starting ketene/alkene. The product binds irreversibly to the Lewis Acid catalyst, poisoning it.

Troubleshooting Protocol:

-

Switch to Allenoates: Instead of ketenes, use electron-deficient allenes (allenoates).[2] They are less prone to product inhibition in specific catalytic cycles.

-

Bulky Lewis Acids: Use bulky Aluminum or Titanium catalysts (e.g., TADDOL-derived or BINOL-derived). The steric bulk can destabilize the product-catalyst complex, facilitating turnover.

-

Substrate Class: If using ketenes, acknowledge that stoichiometric Lewis Acid (e.g.,

) is often the industry standard for high diastereocontrol, even if not "green."

Data: Thermal vs. Photochemical Selectivity

| Feature | Thermal (Lewis Acid) | Photochemical (Direct/Sensitized) |

| Substrate Requirement | Activated (Ketene, Allenoate, Enamine) | Conjugated (Enone, Styrene) |

| Mechanism | Concerted ( | Stepwise (Diradical) |

| Major Challenge | Product Inhibition | Racemic Background |

| Stereocontrol | Ligand-controlled (Sterics) | Template/H-bond controlled |

Module 3: Post-Synthetic C-H Functionalization

Core Issue: "I can't make the cyclobutane ring directly. I need to functionalize an existing ring, but I'm losing stereochemistry."

Ticket #301: "Controlling Stereochemistry during C-H Arylation"

User Report: "I have a cyclobutane carboxylic acid. I want to arylate the ring, but I need the aryl group cis to the carboxylate."

Root Cause: Cyclobutanes are puckered. The C-H bonds are not equivalent. Directing groups (DG) will guide the metal catalyst to the closest accessible C-H bond.

The "Baran" Protocol (Pd-Catalyzed Arylation):

-

Install the Directing Group: Convert your carboxylic acid to an 8-aminoquinoline amide (strong bidentate DG).

-